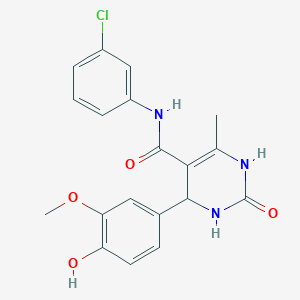
N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 677320-91-1) is a compound of interest due to its potential biological activities. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O4, with a molecular weight of 387.8 g/mol. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a hydroxy-methoxyphenyl group. These structural elements contribute to its biological activity by facilitating interactions with specific biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₄ |
| Molecular Weight | 387.8 g/mol |
| CAS Number | 677320-91-1 |
The biological activity of this compound is attributed to several mechanisms:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
- Cell Lines Tested : MDA-MB-468 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC₅₀ (μM) after 24h | IC₅₀ (μM) after 48h |
|---|---|---|
| MDA-MB-468 | 14.97 | 6.45 |
| A549 | Not reported | Not reported |
| HeLa | Not reported | Not reported |
The compound demonstrated significant cytotoxicity against MDA-MB-468 cells with an IC₅₀ value indicating effective anti-proliferative properties .
In vitro studies indicated that treatment with the compound resulted in cell cycle arrest during the S phase and increased early apoptotic markers. The role of ROS was emphasized as a critical factor in inducing apoptosis, supported by increased caspase 3 activity .
Case Studies and Research Findings
- Study on Triple-Negative Breast Cancer : A study conducted by Shahsavari et al. highlighted the effectiveness of related compounds in targeting triple-negative breast cancer cells, suggesting that structural modifications could enhance biological activity .
- Dihydropyrimidinones Overview : Research on dihydropyrimidinones indicates their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. Substituents on the tetrahydropyrimidine ring significantly influence these activities .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-10-16(18(25)22-13-5-3-4-12(20)9-13)17(23-19(26)21-10)11-6-7-14(24)15(8-11)27-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSWKTXZQAFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














